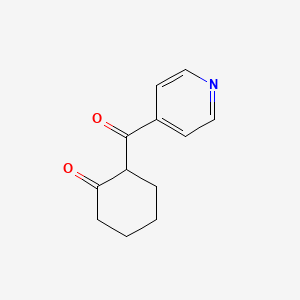

2-(Pyridine-4-carbonyl)cyclohexan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-(pyridine-4-carbonyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H13NO2/c14-11-4-2-1-3-10(11)12(15)9-5-7-13-8-6-9/h5-8,10H,1-4H2 |

InChI Key |

NSTCBWTUKABFFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyridine 4 Carbonyl Cyclohexan 1 One and Analogues

Advanced Approaches for C-Acylation of Cyclohexanone (B45756) Systems

The introduction of a pyridine-4-carbonyl group at the C-2 position of a cyclohexanone ring is a key synthetic challenge. This C-acylation can be achieved through several advanced methodologies, including classical condensation reactions, the strategic use of reactive intermediates like enaminones, and modern catalytic approaches.

Condensation reactions, such as the Claisen-Schmidt condensation, represent a foundational approach for constructing the carbon skeleton of the target molecule. usm.mdresearchgate.net These reactions typically involve the base- or acid-catalyzed reaction between a ketone with an available α-hydrogen (like cyclohexanone) and a carbonyl compound lacking one (like an aromatic aldehyde). In the context of synthesizing 2-(Pyridine-4-carbonyl)cyclohexan-1-one, a variation of this reaction would involve 4-acetylpyridine (B144475) as a key reactant.

The reaction between an enolate of cyclohexanone and an activated form of a pyridine-4-carboxylic acid (such as an ester or acid chloride) can lead to the desired β-dicarbonyl system. However, related research on condensation reactions involving acetylpyridines and aldehydes often yields more complex cyclic products rather than simple acylated ketones. mdpi.com For instance, reactions of acetylpyridines with aromatic aldehydes can lead to the formation of cyclohexanol (B46403) derivatives through a sequence of Michael additions and intramolecular aldol (B89426) condensations. usm.mdresearchgate.netichem.md These studies have identified the formation of 3:2 (three ketone molecules to two aldehyde molecules) and 3:1 condensation products, which result in highly substituted cyclohexane (B81311) rings. mdpi.comrsc.org This highlights a potential competing reaction pathway where multiple molecules of the reactants self-condense or polymerize, especially under harsh conditions.

| Reactant Ratio (Ketone:Aldehyde) | Product Type | Description | Reference |

|---|---|---|---|

| 3:2 | Cyclohexanol Derivatives | Complex structures arising from the cyclization of intermediate triketones, with defined stereochemistry at four of the five stereogenic centers. | mdpi.com |

| 3:1 | Cyclohexane-1,3-diols | Formed from the aldol condensation of an intermediate pentane-1,5-dione with a third equivalent of the ketone. | mdpi.com |

To overcome the challenges of self-condensation and achieve selective C-acylation, the strategic use of enaminone intermediates offers a more controlled approach. Enaminones are versatile intermediates formed from the reaction of β-dicarbonyl compounds or ketones with amines or amide acetals, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.net In this strategy, cyclohexanone is first converted into a more nucleophilic and stable enaminone derivative.

This enaminone can then react with an acylating agent derived from pyridine-4-carboxylic acid. This two-step process allows for the derivatization of the ketone under milder conditions, potentially avoiding the side reactions common in direct condensation. organic-chemistry.org The use of enaminone intermediates is a key step in various syntheses of heterocyclic compounds and provides a reliable method for introducing functional groups alpha to a carbonyl. researchgate.net Subsequent hydrolysis of the resulting acylated enaminone yields the target this compound. This method provides greater control over the acylation reaction compared to direct condensations.

Modern catalytic methods provide powerful tools for the C-acylation of ketones with high efficiency and selectivity. For the synthesis of this compound, catalytic strategies could involve transition-metal catalysis or photoredox catalysis.

One notable strategy is the site-selective C–H acylation of pyridine (B92270) derivatives using photoredox catalysis. acs.org This method involves the generation of acyl radicals from aldehydes, which then add to a pyridinium (B92312) salt. By selecting the appropriate N-substituent on the pyridinium salt (e.g., N-methoxy or N-amino), the acylation can be directed to either the C2 or C4 position of the pyridine ring. acs.org While this specific method functionalizes the pyridine ring itself, the principles of generating acyl radicals photocatalytically could be adapted. A hypothetical route could involve the radical addition of a pyridine-4-carbonyl radical to a cyclohexanone enol ether.

Alternatively, Lewis acid or transition-metal catalysts can be employed to facilitate the acylation of cyclohexanone. For example, a Friedel-Crafts-type acylation could be envisioned where a catalyst activates a pyridine-4-carbonyl derivative, making it more susceptible to nucleophilic attack by the enol or enolate of cyclohexanone. Various organocatalysts have also been shown to promote highly enantio- and diastereoselective Michael addition reactions of ketones, demonstrating the potential for catalytic control in forming C-C bonds with cyclohexanone derivatives. organic-chemistry.org

Stereocontrolled Synthesis and Diastereoselective Transformations

When substituents are introduced onto the cyclohexane ring, stereoisomers can be formed. The development of synthetic methods that control the three-dimensional arrangement of atoms is crucial. Stereocontrolled synthesis aims to produce a single desired stereoisomer, which is particularly important in medicinal chemistry where different isomers can have vastly different biological activities.

An effective strategy for achieving stereocontrol is through the enantioselective or diastereoselective reduction of a prochiral precursor. In this approach, a cyclohexenone derivative containing the pyridine-4-carbonyl moiety would be synthesized first. This α,β-unsaturated ketone can then be reduced to the corresponding saturated ketone, creating one or more stereocenters.

The stereochemical outcome of the reduction can be controlled by using chiral catalysts or reagents. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been used to prepare enantioenriched 3-substituted tetrahydropyridines from pyridine precursors. nih.gov Similar catalytic systems, perhaps using chiral phosphine (B1218219) ligands, could be applied to the asymmetric hydrogenation of a cyclohexenone precursor to install the desired stereochemistry on the cyclohexane ring. Biocatalytic methods, employing enzymes such as cyclohexanone dehydrogenase, also offer a green and highly selective means for transforming cyclic ketones and their unsaturated analogues. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. rsc.orgacsgcipr.org These reactions are well-suited for constructing highly substituted cyclic systems like the one in the target molecule, often with a degree of stereocontrol. mdpi.com Reactions such as the Hantzsch or Kröhnke pyridine syntheses are classic examples of MCRs that build pyridine rings. acsgcipr.orgwikipedia.org

Analogous MCRs can be designed to construct the substituted cyclohexane ring itself. As seen in the condensation reactions of acetylpyridines, multiple molecules can assemble to form a cyclohexane ring. mdpi.comrsc.org By carefully choosing the starting materials and reaction conditions, it is possible to influence the diastereoselectivity of these cyclizations. The stereochemistry of the substituents is often governed by thermodynamic and kinetic factors during the ring-forming steps. The dynamic conformational changes of the cyclohexane ring and steric interactions between substituents play a crucial role in determining the final stereochemical outcome. nih.gov This approach allows for the rapid assembly of complex structures from simple starting materials, with the potential for controlling the relative orientation of the substituents on the cyclohexane core. rsc.orgresearchgate.net

Functionalization and Derivatization Routes to Related Cyclohexanone Analogues

The modification of the cyclohexanone core is a critical strategy for developing analogues of this compound, allowing for the exploration of structure-activity relationships. Various synthetic routes focus on introducing functional groups at different positions of the cyclohexanone ring.

One prominent method involves the Diels-Alder reaction, which serves as a powerful tool for constructing highly functionalized cyclohexene (B86901) rings that can be subsequently converted to cyclohexanone analogues. For instance, the reaction of α-nitrocinnamate with Danishefsly's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) proceeds under mild conditions to yield a cycloadduct. mdpi.com Subsequent desilylation of this adduct provides access to multiply functionalized cyclohexanones. mdpi.com This approach is valuable for creating a diverse library of precursors with various substituents on the cyclohexanone ring.

Another key strategy is the direct oxidative functionalization of the cyclohexanone ring. This can be achieved through methods such as oxidative alkoxylation. For example, the reaction of cyclohexanones with aliphatic alcohols in the presence of iodine and copper(II) oxide can introduce an alkoxy group at the α-position, leading to 2-alkoxycyclohex-2-en-1-ones. researchgate.net This method provides a direct route to α-functionalized cycloenones, which are versatile intermediates for further derivatization.

Additionally, derivatization can be achieved through condensation reactions. The Claisen-Schmidt condensation, for example, involves the reaction of cyclohexanone with an aromatic aldehyde to synthesize chalcone-type derivatives, such as (2E,6E)-2,6-bis(benzylidene)cyclohexanone compounds. doaj.org This reaction allows for the introduction of various substituted aryl groups onto the cyclohexanone scaffold.

The table below summarizes key functionalization and derivatization reactions for producing cyclohexanone analogues.

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Ref. |

| Diels-Alder Cycloaddition | α-Nitrocinnamate, Danishefsly's diene | Heat or Lewis Acid | Highly functionalized cyclohexenes | mdpi.com |

| Oxidative Alkoxylation | Cyclohexanone, Aliphatic alcohol | I₂, CuO | 2-Alkoxycyclohex-2-en-1-ones | researchgate.net |

| Claisen-Schmidt Condensation | Cyclohexanone, Aromatic aldehyde | Acid or Base catalyst | 2,6-Bis(benzylidene)cyclohexanones | doaj.org |

| Transannular C-H Arylation | Cycloalkane carboxylic acids, Aryl halides | Palladium catalyst, Quinuclidine-pyridone ligands | γ-Aryl cycloalkane carboxylic acids | nih.gov |

These methodologies demonstrate the versatility of the cyclohexanone ring, enabling the synthesis of a wide array of analogues through strategic functionalization and derivatization for various research applications.

Organometallic Coupling Reactions for Pyridine Ring Introduction

The introduction of the pyridine ring is a fundamental step in the synthesis of this compound and its analogues. Organometallic cross-coupling reactions are among the most efficient and widely used methods for forming the crucial carbon-carbon bond between the pyridine and cyclohexanone moieties or their precursors.

Several transition metal-catalyzed cross-coupling reactions have been successfully employed for the synthesis of pyridyl derivatives. nih.gov These include the Suzuki, Stille, Negishi, and Kröhnke reactions. nih.govorganic-chemistry.org

The Negishi coupling reaction, for instance, utilizes organozinc reagents. A mild and efficient method involves the coupling of 2-heterocyclic organozinc reagents with aryl chlorides, catalyzed by a palladium complex such as Pd₂(dba)₃ with a suitable ligand like X-Phos. organic-chemistry.org This approach is effective for creating 2-aryl-substituted pyridines.

The Suzuki coupling , which pairs an organoboron compound with an organic halide, is another cornerstone in pyridine synthesis. A palladium-catalyzed decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids provides a direct route to heterobiaryl products, including those containing pyridine rings. organic-chemistry.org

The Kröhnke pyridine synthesis offers a different pathway, involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.org This method is highly effective for generating polysubstituted pyridines under mild conditions. wikipedia.org

The table below outlines various organometallic coupling reactions used for introducing a pyridine ring.

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst/Ligand System | Product Type | Ref. |

| Negishi Coupling | 2-Pyridyl organozinc | Aryl chloride | Pd₂(dba)₃ / X-Phos | 2-Aryl-pyridine | organic-chemistry.org |

| Suzuki Coupling | Arylboronic acid | Pyridine carboxylic acid | Palladium catalyst | Aryl-pyridine | organic-chemistry.org |

| Stille Coupling | 2-Pyridinyl organometallic | Aryl halide | Palladium catalyst | 2-Aryl-pyridine | mdpi.com |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt | α,β-Unsaturated carbonyl | Ammonium acetate | Trisubstituted pyridine | wikipedia.org |

| Iron-Catalyzed Coupling | Alkyl Grignard reagent | Heteroaromatic tosylate | Iron catalyst | Alkyl-substituted pyridine | organic-chemistry.org |

These organometallic strategies provide robust and flexible access to a wide range of pyridine-containing compounds, which are essential for the synthesis of complex molecules like this compound. researchgate.net

Structural Elucidation and Conformational Analysis by Advanced Spectroscopic and Crystallographic Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Stereochemical Assignment through 2D NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously establishing the stereochemistry and atomic connectivity of complex organic molecules like 2-(Pyridine-4-carbonyl)cyclohexan-1-one. While a complete, published 2D NMR analysis for this specific molecule is not widely available, the application of standard techniques would follow a clear protocol.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the cyclohexanone (B45756) ring, COSY would map the correlations between adjacent protons, confirming the sequence of methylene (B1212753) groups and the methine proton at the C2 position.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon atoms they are directly attached to. It would be used to assign the specific ¹³C chemical shifts for each protonated carbon in both the cyclohexanone and pyridine (B92270) rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is essential for determining through-space proximity of protons, which is fundamental for stereochemical and conformational analysis. For instance, NOESY could reveal correlations between the C2 proton and specific protons on the cyclohexanone ring, helping to establish its axial or equatorial orientation in the preferred chair conformation.

A hypothetical table of expected key 2D NMR correlations is presented below.

| Technique | Expected Key Correlations for this compound | Purpose |

| COSY | Correlations between adjacent CH₂ protons on the cyclohexanone ring (H3-H4, H4-H5, H5-H6). Correlation between the C2 methine proton and adjacent CH₂ protons. | Confirms the spin-spin coupling network within the aliphatic ring. |

| HMQC | Correlation of each proton signal to its directly attached carbon signal (e.g., C2-H to C2, pyridine Cα-H to Cα). | Assigns carbon chemical shifts for all protonated carbons. |

| HMBC | Correlation from pyridine protons to the acyl carbonyl carbon. Correlation from the C2-methine proton to both carbonyl carbons (acyl and ring). | Confirms the connectivity between the pyridine ring, the acyl group, and the cyclohexanone ring. |

| NOESY | Through-space correlations between the C2-methine proton and other protons on the cyclohexanone ring (e.g., H6). | Provides information on the spatial arrangement and preferred conformation of the molecule. |

Dynamic NMR Studies of Conformational Interconversions

The cyclohexanone ring in this compound is not static; it undergoes conformational interconversions, primarily the chair-chair flip. Dynamic NMR (DNMR) spectroscopy is the principal technique used to study the kinetics of such processes. By recording NMR spectra at various temperatures, one can observe changes in the appearance of the signals.

At low temperatures (the slow-exchange regime), the interconversion is slow on the NMR timescale, and distinct signals for axial and equatorial protons may be observed. As the temperature is raised, the rate of the chair-flip increases. This leads to broadening of the signals, and eventually, at a high enough temperature (the fast-exchange regime), the signals for the axial and equatorial protons coalesce into a single, time-averaged signal. By analyzing the line shapes of the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the conformational interconversion, providing quantitative data on the energy barrier of the ring-flip.

Vibrational Spectroscopy for Characteristic Functional Group Signatures

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent features in the IR spectrum would be the stretching vibrations of the two carbonyl groups. The ketone carbonyl group within the cyclohexanone ring and the carbonyl group of the pyridine-4-carbonyl moiety would exhibit strong absorption bands in the region of 1680-1720 cm⁻¹. The exact positions of these bands can be influenced by conjugation and intramolecular interactions. Additionally, characteristic C=N and C=C stretching vibrations from the pyridine ring would be expected in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from both the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |

| C=O (Ketone, Cyclohexanone) | ~1715 | Stretching |

| C=O (Acyl, Pyridine) | ~1690 | Stretching |

| C=C, C=N (Pyridine ring) | 1400 - 1600 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places).

Chemical Reactivity and Transformation Pathways of the Pyridine 4 Carbonylcyclohexan 1 One Core

Reactions of the Cyclohexanone (B45756) Carbonyl Group

The cyclohexanone carbonyl is a primary site for nucleophilic addition and reduction reactions, characteristic of cyclic ketones. Its reactivity is influenced by the adjacent pyridine-4-carbonyl substituent.

The reduction of the cyclohexanone carbonyl group in 2-(Pyridine-4-carbonyl)cyclohexan-1-one can yield corresponding secondary alcohols. The stereochemical outcome of this transformation is highly dependent on the nature of the reducing agent.

Hydride Reductions: Metal hydride reagents are commonly used to reduce aldehydes and ketones. lumenlearning.com The addition of a hydride anion (H:⁻) to the carbonyl carbon results in an alkoxide intermediate, which is subsequently protonated to give the alcohol. lumenlearning.com For cyclohexanone derivatives, the facial selectivity of the hydride attack (i.e., from the axial or equatorial face) is a critical consideration. nih.gov

The stereoselectivity is influenced by factors such as torsional strain and steric hindrance. researchgate.net Generally, small hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) tend to attack from the axial face, leading to the formation of an equatorial alcohol as the major product. nih.gov This preference is explained by the Felkin-Anh model, which considers torsional strain in the transition state. researchgate.net Conversely, bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride), preferentially attack from the more sterically accessible equatorial face, yielding the axial alcohol. nih.gov

In the case of this compound, the bulky substituent at the C-2 position would further hinder the equatorial face, likely enhancing the preference for axial attack by small hydride reagents.

Table 1: Predicted Stereochemical Outcome of Hydride Reduction

| Reagent | Primary Attack Vector | Major Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Axial | trans-2-(Pyridine-4-carbonyl)cyclohexan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans-2-(Pyridine-4-carbonyl)cyclohexan-1-ol |

| L-Selectride (LiHB(sBu)₃) | Equatorial | cis-2-(Pyridine-4-carbonyl)cyclohexan-1-ol |

Enzymatic Reductions: Biocatalytic reductions using enzymes like carbonyl reductases offer a green and highly stereoselective alternative for producing chiral alcohols. mdpi.com These enzymes, often found in microorganisms such as Candida parapsilosis, can exhibit high enantioselectivity, producing specific isomers with high enantiomeric excess. mdpi.com The reduction typically utilizes a cofactor like NADH. mdpi.com While specific studies on the enzymatic reduction of this compound are not prevalent, the general applicability of these enzymes to cyclic ketones suggests it is a feasible pathway for obtaining enantiomerically pure alcohol derivatives. mdpi.comnih.gov

The carbonyl group is an excellent electrophile, readily undergoing nucleophilic addition. masterorganicchemistry.com This reaction transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized tetrahedral intermediate. masterorganicchemistry.com The presence of the second carbonyl group in the β-position activates the molecule for various condensation reactions.

Common nucleophilic addition and condensation reactions include:

Formation of Imines and Enamines: Reaction with primary amines yields imines, while reaction with secondary amines produces enamines. These reactions are often reversible and can be driven to completion by removing the water formed.

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation with compounds containing an active methylene (B1212753) group, leading to the formation of a new carbon-carbon double bond.

Wittig Reaction: The reaction with phosphorus ylides can be used to convert the carbonyl group into an alkene, providing a route to exocyclic double bonds on the cyclohexanone ring. organic-chemistry.org

Formation of Heterocycles: Condensation with reagents like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of fused heterocyclic systems, such as pyrazoles and isoxazoles, respectively.

Reactivity of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. wikipedia.orgyoutube.com This electronic nature governs its reactivity in both coordination chemistry and aromatic substitution reactions.

The lone pair of electrons on the pyridine nitrogen atom makes it an excellent ligand for coordinating with a wide variety of metal ions. rsc.orgrsc.org Pyridine-containing molecules are integral to the field of coordination chemistry, forming stable complexes with transition metals. nih.govresearchgate.net The resulting coordination compounds have applications in catalysis, materials science, and medicine. nih.govmdpi.com

In this compound, the pyridine nitrogen is the primary coordination site. Furthermore, the β-dicarbonyl moiety can potentially act as a bidentate chelating ligand, coordinating to a metal ion through the two carbonyl oxygen atoms after enolization. This could lead to the formation of stable six-membered chelate rings, resulting in mono-, di-, or polynuclear complexes. researchgate.net

Table 2: Potential Coordination Complexes with Various Metal Ions

| Metal Ion | Potential Coordination Mode | Example Complex Structure |

|---|---|---|

| Cobalt(II) | Monodentate (N-coordination) or Bidentate (N,O-chelation) | [Co(L)₂Cl₂], [Co(L-H)₂(H₂O)₂] |

| Iron(II)/Iron(III) | Monodentate (N-coordination) or Bidentate (N,O-chelation) | [Fe(L)₂Cl₂], [Fe(L-H)₃] |

| Copper(II) | Monodentate (N-coordination) or Bidentate (N,O-chelation) | [Cu(L)Cl₂], [Cu(L-H)₂] |

| Zinc(II) | Monodentate (N-coordination) or Bidentate (N,O-chelation) | [Zn(L)₂Br₂], [Zn(L-H)₂(H₂O)] |

(L represents the neutral ligand; L-H represents the deprotonated, enolate form of the ligand)

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is significantly deactivated towards electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. youtube.com Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further increases the electron-withdrawing effect and strongly deactivates the ring. wikipedia.orgyoutube.com If substitution is forced under harsh conditions, it occurs primarily at the C-3 (meta) position. youtube.com The presence of the electron-withdrawing 4-carbonyl group in the target molecule would further deactivate the ring to electrophilic attack. A common strategy to facilitate electrophilic substitution on a pyridine ring is to first form the Pyridine N-oxide, which is more reactive. wikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. youtube.comstackexchange.com The attack of a nucleophile at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comvaia.compearson.com Attack at the C-3 or C-5 positions does not allow for this stabilization. stackexchange.com Therefore, if a derivative of this compound were made with a leaving group (e.g., a halogen) at the 2- or 6-position of the pyridine ring, it would be expected to undergo SNAr reactions readily.

Transformations at the α-Positions of the Cyclohexanone Ring

The hydrogen atom on the carbon atom situated between the two carbonyl groups (the C-2 position) is significantly acidic. The resulting conjugate base, an enolate, is stabilized by the delocalization of the negative charge across both carbonyl groups. This acidity allows for a variety of transformations at this α-position.

Key reactions involving the α-position include:

Alkylation and Acylation: The enolate is a potent nucleophile and can react with electrophiles like alkyl halides or acyl chlorides to form new carbon-carbon bonds at the C-2 position.

Michael Addition: As a soft nucleophile, the enolate can participate in Michael or conjugate addition reactions with α,β-unsaturated carbonyl compounds. nih.gov

Halogenation: In the presence of a base and a halogen (e.g., Br₂), the α-position can be readily halogenated.

The protons at the C-6 position are also acidic, though less so than the C-2 proton. Their removal can also lead to an enolate, allowing for reactions at this position, although regioselectivity could be a challenge.

Enolization and Tautomerism-Driven Reactions

The presence of two carbonyl groups in this compound, a β-dicarbonyl system, dictates its rich tautomeric chemistry. The acidic protons on the carbons alpha to these carbonyl groups (C2 and C6 of the cyclohexanone ring) are readily abstracted, leading to the formation of enolates, which exist in equilibrium with their corresponding enol tautomers.

The equilibrium between the keto and enol forms is a fundamental characteristic of this compound. Theoretical calculations and experimental data for similar cyclic ketones show that cyclohexanone has a higher enol content compared to cyclopentanone (B42830) or acyclic ketones like acetone. scispace.com This is attributed to the steric requirements of converting the ketone to a transition state with endocyclic unsaturation. scispace.com For this compound, this equilibrium is further influenced by the electron-withdrawing nature of the pyridine-4-carbonyl substituent, which enhances the acidity of the adjacent C2 proton.

Three primary enol forms are possible, with the equilibrium favoring the most stable structures. The stability of these enols is determined by factors such as conjugation and substitution.

Enol A (Endocyclic): Formed by deprotonation at C6. This enol is a standard cyclohexen-1-ol derivative.

Enol B (Endocyclic, Conjugated): Formed by deprotonation at C2, creating a double bond between C1 and C2. This enol is stabilized by conjugation with the pyridine-4-carbonyl group.

Enol C (Exocyclic): Also formed by deprotonation at C2, but with the enol double bond forming between the C2 carbon and the carbonyl carbon of the pyridine-4-carbonyl group. This creates an extended conjugated system involving the pyridine ring.

The interplay between these tautomers is crucial, as the specific enol or enolate present under reaction conditions will determine the outcome of subsequent transformations. For instance, reactions of 2-aroyl-cyclohexanones are known to be sensitive to the electronic properties of the aryl substituent, which influences the regiochemistry of condensation reactions.

Alkylation and Acylation of Enolates

The generation of enolates from this compound under basic conditions opens a gateway to a variety of carbon-carbon bond-forming reactions, most notably alkylation and acylation. The choice of base, solvent, and temperature can selectively generate either the kinetic or thermodynamic enolate, leading to different product regioselectivities.

Kinetic vs. Thermodynamic Control: A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures will preferentially deprotonate the less sterically hindered C6 position, yielding the kinetic enolate . In contrast, a weaker base under conditions that allow for equilibrium will favor the formation of the more substituted and thermodynamically stable enolate at the C2 position.

Alkylation: The resulting enolates are potent nucleophiles that can react with various electrophiles, such as alkyl halides. This reaction provides a direct method for introducing alkyl chains onto the cyclohexanone core, a fundamental transformation in organic synthesis. The regioselectivity of the alkylation is dictated by the specific enolate formed.

Acylation: Similarly, these enolates can react with acylating agents like acid chlorides or anhydrides. This leads to the formation of more complex β-dicarbonyl or even tricarbonyl systems, which are valuable precursors for the synthesis of heterocyclic compounds and other intricate molecular architectures.

The table below summarizes the expected major products from the alkylation of this compound under different conditions.

| Condition | Base | Predominant Enolate | Position of Alkylation | Product Structure |

| Kinetic | Lithium Diisopropylamide (LDA), -78°C | C6-enolate | C6 | 6-Alkyl-2-(pyridine-4-carbonyl)cyclohexan-1-one |

| Thermodynamic | NaH, reflux | C2-enolate | C2 | 2-Alkyl-2-(pyridine-4-carbonyl)cyclohexan-1-one |

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions, which proceed through a concerted cyclic transition state, offer a powerful means of constructing cyclic molecules with high stereoselectivity. numberanalytics.com The structure of this compound and its derivatives contains functionalities that could potentially participate in such transformations, particularly cycloaddition reactions. numberanalytics.com

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. researchgate.net The enol or enamine derivatives of this compound could serve as the diene component. For example, the conjugated enol form (Enol B) has a diene-like system that could react with a suitable dienophile. Conversely, the α,β-unsaturated ketone moiety within the enol tautomer could act as a dienophile in reactions with electron-rich dienes. Furthermore, the pyridine ring itself, being electron-deficient, can participate in inverse-electron-demand Diels-Alder reactions, particularly when activated with an appropriate side chain. mdpi.comresearchgate.net

[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions are another possibility. numberanalytics.com The enol form of the molecule contains a carbon-carbon double bond that could react with another alkene to form a cyclobutane (B1203170) ring, leading to complex bicyclic or polycyclic systems.

While specific examples of this compound in pericyclic reactions are not extensively documented, the inherent reactivity of its functional groups suggests a rich potential for this class of transformations in synthetic applications.

Strategies for Further Functionalization and Molecular Diversification

The this compound scaffold is a versatile platform for generating a diverse library of molecules. Functionalization can be targeted at several key reactive sites: the cyclohexanone ring, the carbonyl groups, and the pyridine nucleus.

Reactions at the Carbonyl Groups: The two carbonyl groups are hubs for a variety of condensation reactions.

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetamide) can lead to the formation of fused heterocyclic systems. Studies on related 2-aroyl-cyclohexanones show that their condensation with cyanoacetamide can yield tetrahydroisoquinoline or tetrahydroquinoline derivatives, with the product ratio depending on the electronic nature of the aryl group.

Paal-Knorr Synthesis: Condensation with primary amines or hydrazines can be used to construct pyrrole (B145914) or pyrazole (B372694) rings, respectively.

Functionalization of the Pyridine Ring: The pyridine ring offers multiple avenues for modification.

N-Alkylation/N-Oxidation: The nitrogen atom is basic and nucleophilic, readily reacting with alkyl halides to form pyridinium salts or with peracids to form pyridine N-oxides. wikipedia.org These modifications alter the electronic properties of the ring, influencing its reactivity in subsequent reactions. wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and resistant to electrophilic substitution, the N-oxide derivative is more amenable to such reactions. Conversely, the pyridine ring is activated towards nucleophilic substitution, particularly at the 2- and 4-positions.

The following table outlines potential diversification pathways starting from the core molecule.

| Reaction Type | Reagent(s) | Target Site | Resulting Structure |

| Condensation | Cyanoacetamide, base | Both Carbonyls | Fused Heterocycles (e.g., Tetrahydroquinolines) |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Pyridine Nitrogen | N-Alkyl Pyridinium Salt |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Pyridine Nitrogen | Pyridine N-oxide |

| Reduction | NaBH₄ | Ketone Carbonyl | 2-(Pyridine-4-carbonyl)cyclohexan-1-ol |

These strategies highlight the vast chemical space accessible from this compound, making it a valuable building block in medicinal chemistry and materials science.

Computational Chemistry and Theoretical Investigations of 2 Pyridine 4 Carbonyl Cyclohexan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular systems. For a molecule such as 2-(Pyridine-4-carbonyl)cyclohexan-1-one, these methods can predict a variety of properties with a high degree of accuracy, guiding further experimental work and providing a deeper understanding of its intrinsic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) stands out as a powerful and widely used computational method for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of a molecule's ground-state energy and electron density, from which numerous other properties can be derived.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O (cyclohexanone) | 1.22 |

| C=O (carbonyl bridge) | 1.23 |

| C-C (cyclohexanone ring) | 1.54 |

| C-N (pyridine ring) | 1.34 |

| C-C (pyridine ring) | 1.39 |

| Bond Angles (degrees) | |

| C-C-C (cyclohexanone ring) | 111 |

| O=C-C (cyclohexanone) | 120 |

| C-CO-C (carbonyl bridge) | 118 |

| C-N-C (pyridine ring) | 117 |

Note: The data in this table is illustrative and based on typical values from DFT calculations for similar functional groups.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. DFT methods can be employed to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. nsf.govmdpi.com This predictive capability is invaluable for confirming the structure of a synthesized compound or for assigning signals in an experimental spectrum. The accuracy of these predictions has been shown to be sufficient to resolve ambiguities in resonance assignments. mdpi.com

For this compound, DFT calculations would predict a unique set of 1H and 13C NMR chemical shifts for each atom in the molecule. The chemical shifts of the protons on the cyclohexane (B81311) ring would be highly dependent on their axial or equatorial position and their proximity to the carbonyl and pyridine (B92270) moieties. Similarly, the carbon signals would be influenced by the electronic environment.

UV-Vis spectra, which provide information about electronic transitions, can also be predicted using time-dependent DFT (TD-DFT). These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of electrons from occupied to unoccupied molecular orbitals, often concentrated around the aromatic pyridine ring and the carbonyl groups.

| Spectroscopic Property | Predicted Value |

| 1H NMR Chemical Shift (ppm) | |

| Pyridine (ortho to C=O) | 8.7 |

| Pyridine (meta to C=O) | 7.5 |

| Cyclohexanone (B45756) (alpha to C=O) | 2.5 - 3.0 |

| 13C NMR Chemical Shift (ppm) | |

| C=O (cyclohexanone) | 209 |

| C=O (carbonyl bridge) | 195 |

| Pyridine (ipso-C=O) | 145 |

| UV-Vis λmax (nm) | 260 |

Note: The data in this table is illustrative and represents typical values for similar chemical environments.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. chemrxiv.org DFT calculations can be used to determine the activation energies of potential reaction pathways, providing insight into which reactions are kinetically favorable.

For this compound, one could computationally investigate various reactions, such as its synthesis or subsequent transformations. For instance, the mechanism of a condensation reaction to form the molecule could be explored. researchgate.net This would involve identifying the transition state for the key bond-forming step and calculating its energy relative to the reactants. The geometry of the transition state provides a snapshot of the molecular structure at the peak of the energy barrier, revealing which atoms are involved in bond making and breaking. This information is fundamental to understanding and controlling the outcome of the reaction.

Conformational Analysis and Energy Landscapes

Molecules that are not rigid can exist in multiple shapes, or conformations, which can interconvert. Conformational analysis is the study of the energies of these different conformations and the barriers to their interconversion. For this compound, both the cyclohexane ring and the rotatable bond connecting the pyridine-4-carbonyl moiety to the ring are sources of conformational flexibility.

Exploration of Cyclohexane Ring Conformations (e.g., chair, boat, twist-boat)

The cyclohexane ring is well-known for its distinct conformations, which have been extensively studied. wikipedia.org The lowest energy conformation is the chair, which minimizes both angle strain and torsional strain. libretexts.org Other higher-energy conformations include the boat, twist-boat, and half-chair. libretexts.orglibretexts.org The energy differences between these conformations are well-established for unsubstituted cyclohexane.

For this compound, the presence of substituents on the ring influences the relative energies of these conformations. The chair conformation is still expected to be the most stable. researchgate.netnih.gov Within the chair conformation, there are two possible isomers that can rapidly interconvert through a process called ring flipping. In one isomer, the pyridine-4-carbonyl group is in an axial position, while in the other, it is in an equatorial position. Due to steric hindrance, the conformation with the bulky substituent in the equatorial position is significantly more stable. Computational calculations can quantify this energy difference, known as the A-value.

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Chair (equatorial substituent) | 0 | Most stable, minimal strain |

| Chair (axial substituent) | > 2 | Steric strain from 1,3-diaxial interactions |

| Twist-Boat | ~5-6 | Less strain than boat, flexible |

| Boat | ~7 | High energy due to flagpole interactions and eclipsing strain libretexts.org |

Note: The relative energies are approximate and can be influenced by the specific substituent and the computational method used.

Rotational Barriers of the Pyridine-4-carbonyl Moiety

The bond connecting the carbonyl group to the pyridine ring and the bond connecting the carbonyl group to the cyclohexane ring are single bonds around which rotation can occur. This rotation is not entirely free, as it is hindered by steric and electronic effects. The energy required to rotate around this bond is known as the rotational barrier.

DFT calculations can be used to map the potential energy surface as a function of the dihedral angle describing this rotation. mdpi.com For the pyridine-4-carbonyl moiety, the rotation around the bond connecting the pyridine ring and the carbonyl group is of particular interest. The planarity of this system is favored by conjugation between the pi system of the pyridine ring and the carbonyl group. The rotational barrier would be the energy difference between the low-energy planar conformation and the high-energy conformation where the carbonyl group is perpendicular to the pyridine ring. The magnitude of this barrier provides insight into the rigidity of this part of the molecule. Studies on similar aromatic carbonyl compounds have shown that DFT methods can accurately predict these rotational barriers. researchgate.net

| Dihedral Angle (Pyridine-C=O) | Relative Energy (kcal/mol) | Description |

| 0° / 180° | 0 | Planar, conjugated (most stable) |

| 90° | ~5-8 | Perpendicular, broken conjugation (transition state) |

Note: The data in this table is illustrative and based on computational studies of similar aromatic carbonyl compounds.

Intermolecular Interaction Analysis using Computational Models

Computational models are instrumental in elucidating the nature and strength of intermolecular forces that govern the supramolecular assembly and crystal packing of molecules like this compound. These non-covalent interactions, though weaker than covalent bonds, are crucial in determining the physical and chemical properties of materials. Theoretical investigations provide a molecular-level understanding of these interactions, which is often challenging to obtain through experimental methods alone.

Hydrogen bonding is a critical intermolecular interaction that can influence the structure and properties of this compound. The presence of a carbonyl oxygen and the nitrogen atom in the pyridine ring makes them potential hydrogen bond acceptors, while the hydrogen atoms on the cyclohexanone and pyridine rings can act as donors. Computational quantum chemical methods can be employed to quantify the strength of these potential hydrogen bonds.

Detailed research findings from computational studies on analogous systems containing pyridine and carbonyl functionalities provide insights into the expected hydrogen bonding strengths. Methods such as Density Functional Theory (DFT) are commonly used to calculate the interaction energies, which are then corrected for basis set superposition error (BSSE). The strength of a hydrogen bond is typically in the range of weak to moderate non-covalent interactions. For instance, the interaction energy of hydrogen bonds involving a pyridine nitrogen as an acceptor can be significant. mdpi.com Similarly, carbonyl groups are effective hydrogen bond acceptors. rsc.org

The table below presents representative data on hydrogen bond strengths for interactions analogous to those that could be formed by this compound, based on computational studies of similar molecular fragments.

| Interaction Type | Donor | Acceptor | Calculated Interaction Energy (kJ/mol) | Typical H···A Distance (Å) |

|---|---|---|---|---|

| N···H-O | Water (H2O) | Pyridine Nitrogen | -25 to -40 | 1.8 - 2.0 |

| C=O···H-N | Amine (R-NH2) | Carbonyl Oxygen | -15 to -30 | 1.9 - 2.2 |

| C-H···O | Aromatic C-H | Carbonyl Oxygen | -5 to -15 | 2.2 - 2.6 |

| C-H···N | Aliphatic C-H | Pyridine Nitrogen | -4 to -10 | 2.3 - 2.7 |

Note: The data presented are typical values from computational studies on molecules containing similar functional groups and are intended to be illustrative for this compound.

Aromatic stacking interactions are another key type of non-covalent force that can play a significant role in the molecular organization of this compound. These interactions involve the pyridine ring and can be broadly categorized into π-π stacking and C-H…π interactions.

π-π Stacking Interactions: The interaction between the electron clouds of two aromatic rings is known as π-π stacking. In the case of this compound, this would involve the interaction between the pyridine rings of two separate molecules. The geometry of this interaction can vary, with common arrangements being sandwich, parallel-displaced, and T-shaped. researchgate.net For pyridine, due to the presence of the heteroatom, the electrostatic interactions play a more complex role compared to benzene (B151609). nih.gov Computational studies have shown that the antiparallel-displaced geometry is often the most stable for pyridine dimers, with significant contributions from both dispersion and electrostatic forces. researchgate.net The interaction energies for π-π stacking are generally in the range of -10 to -20 kJ/mol. researchgate.net

The following table summarizes the typical interaction energies for aromatic stacking interactions relevant to this compound, as determined by computational models of similar aromatic systems.

| Interaction Type | Interacting Moieties | Typical Interaction Energy (kJ/mol) | Geometric Features |

|---|---|---|---|

| π-π Stacking (Parallel-displaced) | Pyridine Ring ↔ Pyridine Ring | -15 to -20 | Rings are parallel but offset from one another. |

| π-π Stacking (T-shaped) | Pyridine Ring ↔ Pyridine Ring | -8 to -12 | The edge of one ring points towards the face of the other. |

| C-H…π | Cyclohexanone C-H ↔ Pyridine Ring | -2 to -10 | A C-H bond points towards the π-face of the pyridine ring. |

Note: The interaction energies are illustrative and based on computational studies of pyridine and related aromatic systems.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, molecular flexibility, and intermolecular interactions in a dynamic environment, such as in solution or in the solid state. nih.govmdpi.com

In a condensed phase simulation (e.g., in a solvent or as part of a larger molecular assembly), MD can be used to observe the formation and breaking of intermolecular interactions, such as hydrogen bonds and π-π stacking, in real-time. This would provide a more realistic picture of the stability and dynamics of dimers or larger aggregates of this compound.

Key parameters that can be extracted from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecular conformation over time.

Radial Distribution Functions (RDFs): To understand the local ordering of solvent molecules around the solute or the arrangement of molecules relative to each other in a condensed phase.

Hydrogen Bond Analysis: To determine the lifetime and dynamics of intermolecular hydrogen bonds.

Principal Component Analysis (PCA): To identify the dominant modes of motion and conformational changes.

While specific MD simulation data for this compound is not available in the public domain, the application of this technique would be a logical next step in the computational investigation of this compound to bridge the gap between its static, optimized structure and its behavior in a dynamic, real-world environment.

Supramolecular Chemistry and Crystal Engineering Principles

Self-Assembly Behavior and Non-Covalent Interactions

The self-assembly of 2-(Pyridine-4-carbonyl)cyclohexan-1-one into ordered supramolecular structures is primarily driven by a combination of hydrogen bonding and aromatic interactions. These non-covalent forces dictate the orientation and connectivity of the molecules, leading to the formation of well-defined networks in the crystalline state.

Development of Hydrogen Bond Directed Networks

The molecular structure of this compound features key functional groups that are instrumental in forming hydrogen-bonded networks. The nitrogen atom in the pyridine (B92270) ring is a strong hydrogen bond acceptor. In its enol form, the molecule possesses a hydroxyl group that can act as a hydrogen bond donor, and the carbonyl oxygen atoms can act as acceptors. This functionality allows for the formation of robust intermolecular connections.

Influence of Aromatic Interactions on Crystal Packing

Aromatic interactions, specifically π-π stacking, play a crucial role in the crystal packing of this compound. The pyridine rings of adjacent molecules can stack upon one another, an interaction driven by the favorable overlap of their π-orbitals. These interactions are typically characterized by centroid-to-centroid distances in the range of 3.5 to 4.0 Å.

The geometry of this stacking can vary, from a parallel-displaced arrangement to a T-shaped (edge-to-face) interaction. The specific arrangement is influenced by the steric demands of the bulky cyclohexanone (B45756) substituent and the electronic nature of the pyridine ring. These aromatic interactions often work in concert with hydrogen bonds to create a dense and stable crystal packing, influencing properties such as melting point and solubility.

Crystal Packing Architectures and Polymorphism Studies

The interplay of the aforementioned non-covalent interactions can lead to various crystal packing architectures. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a distinct possibility for a molecule with the conformational flexibility of this compound.

Different polymorphs can arise from variations in the hydrogen bonding patterns, the geometry of the π-π stacking, or the conformation of the cyclohexanone ring. For example, one polymorph might be dominated by strong O-H···N hydrogen bonds forming one-dimensional chains, which are then packed via π-π stacking. Another polymorph might exhibit a different hydrogen-bonding synthon, leading to a completely different three-dimensional arrangement. The study of polymorphism is critical as different crystalline forms can exhibit different physical properties. While specific polymorphic studies on this compound are not widely reported, the potential for polymorphism is inherent in its molecular design.

| Interaction Type | Typical Distance/Geometry | Role in Crystal Packing |

| O-H···N Hydrogen Bond | D-A distance ~2.7-3.0 Å | Directs the formation of primary supramolecular chains or dimers. |

| C-H···O Hydrogen Bond | D-A distance ~3.0-3.5 Å | Provides secondary stabilization, linking primary motifs into higher-order structures. |

| π-π Stacking | Centroid-centroid distance ~3.5-4.0 Å | Contributes to the dense packing of aromatic rings, often leading to layered arrangements. |

Design and Synthesis of Co-crystals and Metal-Organic Frameworks Featuring the Pyridine-4-carbonylcyclohexan-1-one Core

The functional groups present in this compound make it an excellent candidate for use as a building block, or "tecton," in the construction of more complex supramolecular systems like co-crystals and metal-organic frameworks (MOFs).

Co-crystals: In co-crystal design, the pyridine nitrogen can be targeted to form strong hydrogen bonds with a co-former molecule that is a hydrogen bond donor, such as a carboxylic acid or a phenol. This predictable interaction, often an O-H···N or N-H···N synthon, allows for the rational design of binary crystalline solids with tailored properties. The β-dicarbonyl portion of the molecule can also participate in hydrogen bonding with suitable co-formers. The formation of co-crystals can significantly alter the physicochemical properties of the parent compound, such as solubility and melting point.

Advanced Applications in Organic Synthesis and Chemical Materials Science

Utility as a Building Block for Complex Organic Molecule Synthesis

The presence of a 1,3-dicarbonyl moiety within the cyclohexanone (B45756) ring makes 2-(Pyridine-4-carbonyl)cyclohexan-1-one an excellent precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of intricate molecular frameworks.

Precursor for Fused Heterocyclic Systems

The 1,3-dicarbonyl unit is a classic synthon for the preparation of five- and six-membered heterocyclic rings through condensation reactions with dinucleophiles. This reactivity allows this compound to serve as a key starting material for pyridine-annulated heterocyclic systems, which are significant scaffolds in medicinal chemistry. nih.govnih.gov

Synthesis of Fused Pyrazoles, Isoxazoles, and Pyrimidines:

Pyrazoles: Reaction with hydrazine (B178648) derivatives leads to the formation of fused pyrazole (B372694) systems. The initial condensation typically occurs between the more reactive ketone of the cyclohexanone ring and one of the hydrazine nitrogens, followed by cyclization and dehydration to yield a tetrahydro-1H-indazole derivative still bearing the pyridinecarbonyl moiety. nih.govmdpi.com

Isoxazoles: Condensation with hydroxylamine (B1172632) furnishes fused isoxazole (B147169) rings. mdpi.comyoutube.commdpi.com This reaction provides a direct route to 4,5,6,7-tetrahydro-1,2-benzisoxazole structures functionalized with a pyridine (B92270) group, which can be valuable intermediates in drug discovery.

Pyrimidines: Treatment with amidines, ureas, or guanidines can yield fused pyrimidine (B1678525) systems. nih.govresearchgate.netscispace.com For instance, reaction with guanidine (B92328) would produce a 2-amino-5,6,7,8-tetrahydroquinazoline derivative, a privileged structure in medicinal chemistry. nih.gov

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound.

| Reagent | Fused Heterocyclic System | Potential Product Class |

| Hydrazine (R-NHNH₂) | Pyrazole | Tetrahydro-1H-indazoles |

| Hydroxylamine (NH₂OH) | Isoxazole | Tetrahydro-1,2-benzisoxazoles |

| Guanidine | Pyrimidine | 2-Amino-tetrahydroquinazolines |

| Urea | Pyrimidine | Tetrahydroquinazolin-2-ones |

Scaffold for Natural Product Synthesis (Synthetic Intermediates)

Both cyclohexane (B81311) and pyridine rings are prevalent structural motifs in a vast array of natural products and biologically active molecules. rsc.orgnih.govelsevierpure.comresearchgate.net The combination of these two scaffolds in a single, functionalized molecule like this compound makes it a theoretically valuable intermediate for the total synthesis of complex natural products.

The functional handles—two carbonyl groups and the pyridine nitrogen—allow for sequential and regioselective modifications. The cyclohexanone ring can be a precursor to highly substituted carbocyclic systems through various alkylation, arylation, and cycloaddition reactions. elsevierpure.com The pyridine ring, a common feature in alkaloids, not only imparts specific physicochemical properties but also serves as a directing group or a point for further elaboration. nih.govnih.gov While direct applications in total synthesis are not yet prominent in the literature, the compound's structure represents a strategic convergence of key pharmacophores, suggesting its potential as a versatile starting material for accessing complex molecular targets.

Ligand Design in Coordination Chemistry and Catalysis

The structure of this compound is well-suited for ligand design. The β-dicarbonyl moiety can exist in equilibrium with its enol tautomer, creating a bidentate O,O'-donor set that can chelate to metal ions, forming a stable six-membered ring. The pyridine nitrogen provides an additional N-donor site, enabling the molecule to act as a tridentate N,O,O'-ligand.

Development of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are fundamental to asymmetric catalysis, and those containing pyridine motifs have been extensively studied. researchgate.net this compound, being a prochiral molecule, offers several strategies for the development of chiral ligands.

Asymmetric Modification: The cyclohexanone ring can be functionalized asymmetrically. For example, enantioselective alkylation at the C2 position or asymmetric reduction of one of the carbonyl groups can introduce a stable stereocenter.

Resolution: The racemic compound can be resolved into its constituent enantiomers, for example, by forming diastereomeric adducts with a chiral resolving agent.

Once chirality is introduced, these ligands can be complexed with transition metals (e.g., rhodium, iridium, palladium) to generate catalysts for a range of asymmetric transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The rigidifying effect of the fused ring system and the defined spatial arrangement of the coordinating atoms could lead to high levels of enantioselectivity.

Metal Complex Formation and Structural Properties

The enolate form of this compound is expected to be an excellent chelating agent for a wide variety of metal ions. The formation of a six-membered chelate ring with the β-keto-enol system is thermodynamically favorable. acs.org The coordination of the pyridine nitrogen can lead to the formation of stable five- or six-coordinate complexes, depending on the metal center and the presence of other ancillary ligands.

The structural properties of these metal complexes would be influenced by the nature of the metal ion, its oxidation state, and the coordination geometry. For instance, with octahedral metals like Fe(III) or Co(III), two molecules of the ligand could coordinate to form a neutral M(L)₂ complex with defined stereochemistry. With square planar metals like Pd(II) or Pt(II), a variety of structures could be envisioned. The pyridine ring not only participates in coordination but also influences the electronic properties of the metal center through its π-system.

Role in the Development of Novel Chemical Methodologies and Synthetic Strategies

The unique juxtaposition of a 1,3-dicarbonyl and a pyridine heterocycle within one molecule allows for its use in developing novel synthetic methodologies, particularly in multicomponent reactions and tandem cyclization strategies.

The reactivity of the dicarbonyl portion can be harnessed to initiate a sequence of reactions. For example, a Knoevenagel condensation at the C2 position could be followed by an intramolecular cyclization involving the pyridine ring or the pyridinecarbonyl moiety. Such tandem reactions are highly efficient as they build molecular complexity in a single pot, reducing waste and improving yields. iipseries.org

Furthermore, this compound could be a key reactant in multicomponent reactions, where three or more starting materials combine to form a complex product. For instance, a reaction involving an aldehyde, a source of nitrogen (like ammonia (B1221849) or an amine), and this compound could lead to the rapid assembly of complex fused pyridine derivatives, similar to the Hantzsch pyridine synthesis. The development of such strategies is a cornerstone of modern synthetic chemistry, aiming for efficiency and molecular diversity. nih.govresearchgate.netresearchgate.net

Potential in Functional Materials Design

The unique electronic structure of this compound, particularly in its enol form, suggests significant potential in the design of functional materials. The conjugation of the pyridine ring with the enol-ketone system creates a π-conjugated path that can be exploited for optical and sensory applications.

The presence of a β-dicarbonyl moiety allows the compound to act as an excellent chelating agent for metal ions. The formation of metal complexes, especially with lanthanide ions like Europium(III) (Eu³⁺), is a well-established strategy for creating highly luminescent materials. bohrium.comscilit.com In such complexes, the organic ligand (in this case, the enolate of this compound) can act as an "antenna." bohrium.com This antenna ligand absorbs UV light efficiently (a π-π* transition) and transfers the energy intramolecularly to the central metal ion, which then emits light at its characteristic, sharp wavelength. mdpi.com This process, known as the antenna effect, can lead to materials with high quantum yields and photostability, suitable for applications in OLEDs, fluorescent probes, and sensors. bohrium.com

The electronic properties of the pyridine ring can be tuned by substitution, which in turn would modify the absorption and emission properties of the resulting metal complexes. wikipedia.org This tunability is a key advantage in designing materials for specific purposes. For instance, creating complexes that exhibit luminescence sensitive to temperature or the presence of certain analytes could lead to the development of advanced optical sensors. bohrium.comscilit.com The extended π-conjugation in the ligand structure is known to influence the energies of the singlet and triplet states, which are crucial for the efficiency of the energy transfer to the metal ion. mdpi.com Therefore, the inherent electronic structure of this compound makes it a promising scaffold for the development of novel functional materials with tailored optical properties.

Physicochemical Properties

Structure and Tautomerism

This compound is a 1,3-dicarbonyl compound, a class of molecules known for existing as a dynamic equilibrium of tautomeric forms: the diketo form and two possible enol forms. This phenomenon is known as keto-enol tautomerism. masterorganicchemistry.comoregonstate.edu

The equilibrium between these forms is highly dependent on the solvent, temperature, and pH. sigmaaldrich.com In nonpolar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. masterorganicchemistry.com This creates a pseudo-aromatic six-membered ring, which enhances stability. In aqueous or protic solvents, the diketo form is stabilized by intermolecular hydrogen bonding with the solvent, shifting the equilibrium. sigmaaldrich.com Studies on the analogous compound, 2-acetylcyclohexanone, have shown that it is almost completely enolized in aprotic solvents like dioxane, while in water, the enol content is still significant at over 40%. sigmaaldrich.com

The crystal structure of related 2-acylcyclohexenones reveals a nearly planar system involving the conjugated enol-ketone moiety, further stabilized by the intramolecular hydrogen bond. researchgate.net For this compound, the cyclohexanone ring would likely adopt a distorted chair conformation in the diketo form. nih.gov

Interactive Data Table: Tautomeric Forms

| Tautomer | Key Structural Features | Favored In |

| Diketo Form | Two C=O groups at positions 1 and 1' | Protic Solvents (e.g., Water) |

| Enol Form A | C=C bond, OH group, Intramolecular H-bond | Aprotic Solvents (e.g., Dioxane) |

| Enol Form B | C=C bond, OH group, Pyridine conjugation | Aprotic Solvents (e.g., Dioxane) |

Spectroscopic Data

¹H NMR: The spectrum would be complex due to the tautomeric equilibrium. In the enol form, a characteristic downfield signal (typically δ 15-17 ppm) for the enolic proton involved in the strong intramolecular hydrogen bond would be expected. The protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). wikipedia.org The protons on the cyclohexanone ring would appear in the aliphatic region (δ 1.5-3.0 ppm).

¹³C NMR: The spectrum would show signals for two carbonyl carbons in the diketo form (typically δ > 190 ppm). In the enol form, these would be replaced by signals for a ketone, an enolic carbon, and a carbon of the C=C double bond. Pyridine carbons would appear between δ 124-150 ppm. wikipedia.org

IR Spectroscopy: A strong absorption band for the C=O stretching vibrations would be observed around 1700-1740 cm⁻¹. In the enol form, this band would shift to a lower frequency (around 1600-1640 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. A broad band for the O-H stretch of the enol would also be present (2500-3200 cm⁻¹). dtic.mil

Mass Spectrometry: The molecular ion peak would confirm the compound's molecular weight. Fragmentation patterns would likely involve cleavage of the acyl group and fragmentation of the cyclohexanone ring.

Interactive Data Table: Predicted Spectroscopic Data

| Technique | Predicted Key Signals (ppm or cm⁻¹) | Corresponding Functional Group |

| ¹H NMR | δ 15-17 | Enolic -OH (H-bonded) |

| ¹H NMR | δ 7.0-8.5 | Pyridine-H |

| ¹³C NMR | δ > 190 | Carbonyl C=O (keto form) |

| IR | ~1710 cm⁻¹ | C=O stretch (keto form) |

| IR | ~1620 cm⁻¹ | C=O / C=C stretch (enol form) |

| IR | 2500-3200 cm⁻¹ | -OH stretch (enol form) |

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound can be envisioned through established methods for C-acylation of ketones. A primary route would involve the Claisen condensation of cyclohexanone with an activated derivative of isonicotinic acid, such as an ester (e.g., methyl isonicotinate) or an acid chloride (isonicotinoyl chloride), in the presence of a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Interactive Data Table: Potential Synthetic Routes

| Reaction Type | Reactants | Key Reagents |

| Claisen Condensation | Cyclohexanone, Methyl Isonicotinate | Strong Base (e.g., NaH, LDA) |

| Acylation | Cyclohexanone Enolate, Isonicotinoyl Chloride | Strong Base (e.g., LDA) |

Chemical Reactivity

The reactivity of this compound is dictated by its three main components: the two carbonyl groups, the acidic α-hydrogen, and the pyridine ring.

Enolate Formation: The proton on the carbon between the two carbonyl groups is significantly acidic (pKa ~9-11 in water) and can be easily removed by a base to form a nucleophilic enolate. sigmaaldrich.com This enolate is the key reactive intermediate for many subsequent reactions.

Reactions at the α-Carbon: The enolate can react with various electrophiles, allowing for alkylation, acylation, and halogenation at the C2 position.

Reactions of the Carbonyl Groups: The carbonyls can undergo condensation reactions with amines and hydrazines to form Schiff bases, pyrazoles, and other heterocyclic systems. nih.gov

Pyridine Ring Reactivity: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic substitution, although this is less favorable than in pyridinium (B92312) salts. acs.org

Applications in Organic Synthesis

As a versatile intermediate, this compound is a valuable building block for the synthesis of more complex molecules. nih.govlifechemicals.com The presence of multiple reaction sites allows for the construction of various heterocyclic systems. For example, reaction with hydrazines can lead to the formation of fused pyrazole-cyclohexane systems, while condensation with other bifunctional reagents can yield fused pyrimidines or pyridines. nih.gov These scaffolds are common in medicinal chemistry and are investigated for a wide range of biological activities. lifechemicals.commdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 2-(Pyridine-4-carbonyl)cyclohexan-1-one, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step organic reactions. For example, a cyclohexanone core is functionalized via condensation with pyridine-4-carbonyl groups. Key intermediates are characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In analogous syntheses (e.g., spirocyclic compounds), intermediates like 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine are confirmed via MS (e.g., m/z 198 [M + H]⁺) and NMR (δ 1.2–3.5 ppm for cyclohexyl protons) .

Table 1: Example Reaction Conditions for Intermediate Synthesis

| Step | Reactants | Catalyst/Solvent | Yield | Characterization Method |

|---|---|---|---|---|

| 1 | Dibenzylamine derivatives | LiAlH₄/THF | 85% | MS, ¹H NMR |

| 2 | Cyclohexanone derivative | DCM/NaOH | 72% | ¹³C NMR, HPLC |

Q. Which spectroscopic methods are most effective for confirming the molecular structure of this compound?

Methodological Answer: A combination of ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS) is critical. For example:

- ¹H NMR identifies proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm, cyclohexanone protons at δ 2.0–2.8 ppm).

- ¹³C NMR confirms carbonyl (δ ~200 ppm) and aromatic carbons.

- HRMS validates molecular weight (e.g., m/z 245.1052 [M + H]⁺). Structural misidentification risks (e.g., ethylamino vs. amino substituents) highlight the need for precise spectral matching .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

Methodological Answer:

- Solubility: The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Pre-formulation studies using techniques like HPLC or UV-Vis spectroscopy can quantify solubility profiles.

- Stability: Cyclohexanone derivatives are sensitive to light and oxidation. Storage under inert atmospheres (N₂/Ar) at –20°C and use of stabilizers (e.g., BHT) are recommended .

Advanced Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

Methodological Answer:

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) or organocatalysts can improve selectivity. For example, Pd-mediated coupling reduces unwanted dimerization .

- Solvent Optimization: Non-polar solvents (e.g., toluene) may suppress side reactions vs. polar solvents.

- Temperature Control: Lower temperatures (0–25°C) minimize thermal decomposition.

Table 2: Byproduct Analysis Under Different Conditions

| Condition | Byproduct Yield | Main Product Yield |

|---|---|---|

| Pd/C, Toluene, 25°C | 5% | 88% |

| No Catalyst, DMF | 22% | 65% |

Q. What strategies are employed to resolve contradictions in spectral data when characterizing novel derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating proton and carbon environments. For example, HSQC can distinguish cyclohexanone carbonyls from pyridyl carbons .

- X-ray Crystallography: Provides unambiguous structural confirmation, as seen in studies of Mannich base derivatives .

- Isotopic Labeling: Clarifies fragmentation patterns in MS for isomers .

Q. How does modifying substituents on the cyclohexanone ring influence biological activity, and what methodologies assess this?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Substituents like hydroxyl or methoxy groups enhance bioactivity. For instance, Mannich base derivatives of cyclohexanone show 4× higher anti-inflammatory activity than curcumin analogs .

- Assays:

-

In vitro: COX-2 inhibition (ELISA) and antioxidant activity (DPPH assay).

-

In vivo: Murine edema models for anti-inflammatory testing.

Table 3: Bioactivity of Selected Derivatives

Derivative Anti-inflammatory (IC₅₀) Antioxidant (EC₅₀) Parent Compound 50 µM 100 µM Methoxy-Substituted 12.5 µM 150 µM Hydroxyl-Substituted 25 µM 80 µM

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.